4-Amino-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 4-aminobenzamide with 2,4,5-trichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Amino-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
4-Amino-N-(2,4,5-trichlorophenyl)benzamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
4-Amino-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds such as:
4-Amino-N-(2,4-dichlorophenyl)benzamide: This compound has two chlorine atoms instead of three, which may result in different chemical and biological properties.
4-Amino-N-(2,5-dichlorophenyl)benzamide: Similar to the previous compound, this one also has two chlorine atoms but in different positions, affecting its reactivity and applications.
4-Amino-N-(2,4,6-trichlorophenyl)benzamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
4-amino-N-(2,4,5-trichlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPKDWAXNVYYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.